molecular formula C14H11F6N3O4S B11093494 Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-(6-trifluoromethoxybenzothiazol-2-ylamino)-, methyl ester

Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-(6-trifluoromethoxybenzothiazol-2-ylamino)-, methyl ester

Cat. No.: B11093494
M. Wt: 431.31 g/mol
InChI Key: HRQBVDHBRPKBQB-UHFFFAOYSA-N
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Description

METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE is a complex organic compound featuring multiple functional groups, including acetylamino, trifluoromethoxy, and benzothiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(ACETYLAMINO)-3,3,3-TRIFLUORO-2-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}PROPANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H11F6N3O4S

Molecular Weight

431.31 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]propanoate

InChI

InChI=1S/C14H11F6N3O4S/c1-6(24)22-12(10(25)26-2,13(15,16)17)23-11-21-8-4-3-7(5-9(8)28-11)27-14(18,19)20/h3-5H,1-2H3,(H,21,23)(H,22,24)

InChI Key

HRQBVDHBRPKBQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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